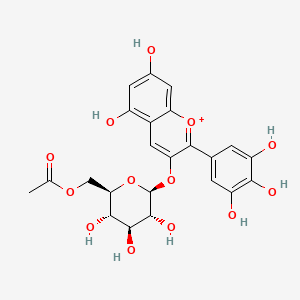
Delphinidin 3-(acetylglucoside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin 3-O-(acetylglucoside) belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-O-(acetylglucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, delphinidin 3-O-(acetylglucoside) is primarily located in the cytoplasm. Delphinidin 3-O-(acetylglucoside) exists in all eukaryotes, ranging from yeast to humans. Delphinidin 3-O-(acetylglucoside) can be converted into delphinidin. Outside of the human body, delphinidin 3-O-(acetylglucoside) can be found in a number of food items such as fruits, lowbush blueberry, grape wine, and highbush blueberry. This makes delphinidin 3-O-(acetylglucoside) a potential biomarker for the consumption of these food products.
Delphinidin 3-O-(6-O-acetyl-beta-D-glucoside) is an anthocyanin cation that is delphinidin substituted at position 3 by a 6-O-acetyl-beta-D-glucosyl residue. It has a role as a metabolite. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin.
Applications De Recherche Scientifique
Anticancer Properties
Delphinidin, a major anthocyanidin found in fruits, exhibits potent anticancer properties. It induces apoptosis in prostate cancer cells through the suppression of histone deacetylase (HDAC) activity and activation of p53 acetylation. This mechanism involves the cleavage of HDAC3, upregulation of pro-apoptotic genes, and downregulation of anti-apoptotic genes, highlighting its potential in prostate cancer prevention (Jeong et al., 2016). Additionally, delphinidin has been shown to inhibit the growth and metastasis of human colorectal cancer cells. This effect is attributed to the suppression of the integrin/FAK axis and upregulation of miR-204-3p, suggesting its role in mitigating cancer cell migration and invasion (Huang et al., 2019).
Antioxidant and Anti-inflammatory Activities
Delphinidin exhibits notable antioxidant and anti-inflammatory activities. It can induce apoptosis in leukemia cells through a reactive oxygen species (ROS)-mediated mitochondrial dysfunction pathway, highlighting its potential in herbal medicine for anticancer functions (Hou et al., 2005). Furthermore, delphinidin and its glycosides show multifunctional benefits, including anti-microorganism, anti-diabetes, and cardiovascular protection, due to their structure-based characteristics and activities such as anti-oxidation and anti-inflammation (Chen et al., 2019).
Anti-Obesity and Metabolic Health
Delphinidin demonstrates anti-obesity activity by attenuating adipogenesis and promoting lipid metabolism in adipocytes. This is achieved through downregulation of key adipogenic and lipogenic markers and activation of AMPK-mediated signaling, pointing to its therapeutic potential in obesity management (Park et al., 2019). Additionally, it inhibits pre-adipocyte differentiation and promotes lipolysis by activating the Wnt/β-catenin signaling pathway, further supporting its role in combating metabolic diseases (Rahman et al., 2016).
Propriétés
Numéro CAS |
66594-00-1 |
|---|---|
Nom du produit |
Delphinidin 3-(acetylglucoside) |
Formule moléculaire |
C23H23O13+ |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O13/c1-8(24)33-7-17-19(30)20(31)21(32)23(36-17)35-16-6-11-12(26)4-10(25)5-15(11)34-22(16)9-2-13(27)18(29)14(28)3-9/h2-6,17,19-21,23,30-32H,7H2,1H3,(H4-,25,26,27,28,29)/p+1/t17-,19-,20+,21-,23-/m1/s1 |
Clé InChI |
QPXIWIXIRHZIMM-OXUVVOBNSA-O |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(3,5-Dimethoxyphenyl)-2-hydroxy-2-phenylethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1255055.png)
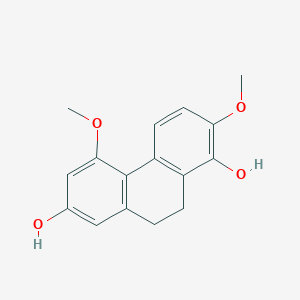
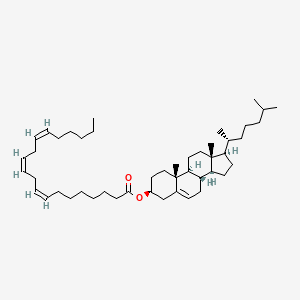
![[(1S,3R,4S,5S,6R,8S,10R,11S,12S,13R,15R,17S,29R,30S,31S,33R)-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-30-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] (2S)-2-methylbutanoate](/img/structure/B1255063.png)
![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
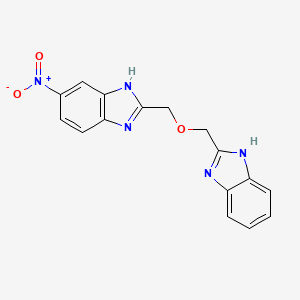
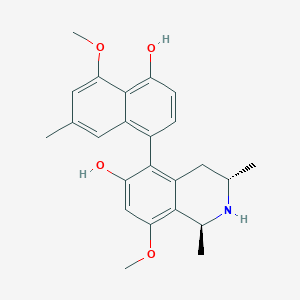
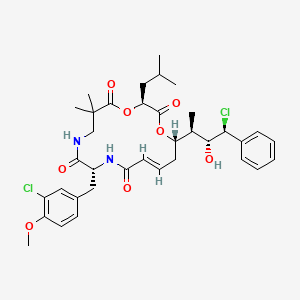
![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)

![N-[(10-methyl-9,10-dihydroacridin-9-yl)carbonyl]-beta-alanine](/img/structure/B1255073.png)
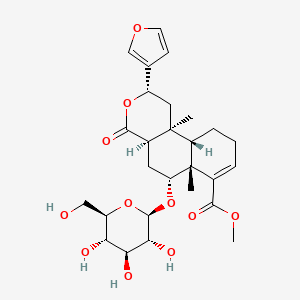
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)